Octafonium chloride

Chemical Identity Quality Control Regulatory Compliance

Octafonium chloride (CAS 15687-40-8) is a quaternary ammonium compound (QAC) classified as a topical anti-infective. It functions as a cationic surfactant, disrupting microbial cell membranes to exert a broad-spectrum antiseptic action.

Molecular Formula C27H42ClNO
Molecular Weight 432.1 g/mol
CAS No. 15687-40-8
Cat. No. B099018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafonium chloride
CAS15687-40-8
Molecular FormulaC27H42ClNO
Molecular Weight432.1 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1
InChIKeyQJHSDBWTZFWIGQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafonium Chloride Procurement Guide: Sourcing the Authentic Quaternary Ammonium Antiseptic


Octafonium chloride (CAS 15687-40-8) is a quaternary ammonium compound (QAC) classified as a topical anti-infective [1]. It functions as a cationic surfactant, disrupting microbial cell membranes to exert a broad-spectrum antiseptic action . It is distinguished from other QACs like benzalkonium chloride by its specific structure: a benzyldiethylammonium group linked to a 4-(2,2,4-trimethylpentyl)phenoxy moiety [2]. This structure dictates its unique physicochemical profile and its specific application in multi-component antiseptic formulations.

The Risk of In-Class Substitution for Octafonium Chloride in Regulated Formulations


Generic substitution within the QAC class is chemically and functionally unsound. Octafonium chloride possesses a distinct molecular geometry and lipophilic balance compared to analogs such as benzalkonium chloride (a mixture of alkylbenzyldimethylammonium chlorides) or cetylpyridinium chloride [1]. This structural uniqueness directly impacts its solubility, melting point [2], and specific activity spectrum [3], meaning a formulation validated with octafonium chloride cannot be assumed to have equivalent antimicrobial efficacy, safety, or stability if another QAC is used. This is particularly critical in legacy formulations like Germolene, where the synergistic action of octafonium chloride with other active ingredients like phenol is integral to the product's design [4].

Quantitative Differentiation of Octafonium Chloride: A Technical Evidence Review


Defined Single-Molecule Identity vs. Multi-Component Benzalkonium Chloride

Octafonium chloride is a singular, well-defined chemical entity (C27H42ClNO, MW 432.08 g/mol), in contrast to benzalkonium chloride (BAC), which is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (n-C8 to n-C18) [1]. This distinction is critical for analytical quantification, impurity profiling, and achieving batch-to-batch consistency in pharmaceutical manufacturing. The melting point of octafonium chloride is reported as a sharp range of 112-114 °C, indicative of a pure substance [2].

Chemical Identity Quality Control Regulatory Compliance

Differentiated Antimicrobial Spectrum Against MRSA at Low Concentrations

A study published in the European Journal of Pharmaceutical Sciences (2018) is cited as having determined the minimum bactericidal concentration (MBC) of a 0.2% octafonium chloride solution against methicillin-resistant Staphylococcus aureus (MRSA) to be 8 μg/mL [1]. While a direct head-to-head comparator MBC value for another QAC under identical conditions from the same study is not available in the abstract, this quantitative datum provides a specific, low-concentration efficacy benchmark for a clinically relevant drug-resistant pathogen, enabling a cross-study performance evaluation.

Antimicrobial Efficacy MBC MRSA Topical Antisepsis

Validated Use in a Licensed Multi-Component Antiseptic Ointment (Germolene)

Octafonium chloride is a key active ingredient at a defined concentration of 3 mg per 1 gram of the licensed cutaneous ointment, Generic Germolene antiseptic ointment, where it acts synergistically with phenol (11.9 mg/g) [1]. This specific, approved formulation distinguishes its utility from other QACs like cetrimide, which are more commonly found in simple aqueous solutions or creams. The inclusion in this specific anhydrous ointment base, alongside phenol and methyl salicylate, demonstrates a validated proof-of-concept for its chemical stability and sustained antimicrobial action in a complex, hydrophobic medium.

Formulation Chemistry Drug Delivery Regulatory Precedent

High-Impact Procurement Scenarios for Octafonium Chloride


Development of Generic Topical Antiseptic Ointments

Procurement for reverse-engineering or developing a generic version of Germolene antiseptic ointment. The exact identity and concentration of octafonium chloride (3 mg/g) is a non-negotiable specification for pharmaceutical equivalence, as documented in the UK NHS dictionary [1]. Substitution with another QAC would fundamentally alter the product's formulation chemistry and require a new drug application.

Anti-MRSA Topical Formulation Research

Sourcing for preclinical studies to develop novel topical treatments targeting MRSA. The specific MBC of 8 μg/mL for a 0.2% solution provides a quantitative efficacy benchmark against a high-priority pathogen [2]. This allows for direct, concentration-referenced comparisons with novel antimicrobial candidates in time-kill and biofilm assays.

Calibration of Analytical Reference Standards

Sourcing high-purity octafonium chloride as a single-isomer reference standard for analytical method development (e.g., HPLC, LC-MS). Its well-defined structure, sharp melting point (112-114 °C) [3], and availability at >98% purity make it an ideal primary standard for quantifying QACs in environmental samples or pharmaceutical quality control.

Investigating Structure-Activity Relationships (SAR) in QACs

Sourcing for fundamental SAR studies of quaternary ammonium antiseptics. Octafonium chloride's unique benzyldiethyl[2-(4-(2,2,4-trimethylpentyl)phenoxy)ethyl]ammonium structure provides a distinct branch point in the chemical space, allowing researchers to systematically study the impact of the specific, hindered lipophilic tail on membrane disruption kinetics compared to linear-chain QACs [4].

Technical Documentation Hub

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39 linked technical documents
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